molecular formula C19H31N3O B11791326 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11791326
M. Wt: 317.5 g/mol
InChI Key: UXTQGLGKLAISEH-ZENAZSQFSA-N
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Description

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl(ethyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Benzyl(ethyl)amino Group: The benzyl(ethyl)amino group can be introduced via a nucleophilic substitution reaction, where a benzyl(ethyl)amine reacts with a suitable leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines back to amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Nucleophiles: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can regenerate amines.

Scientific Research Applications

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    2-amino-1-[(3S)-3-[benzyl(propyl)amino]piperidin-1-yl]-3-methylbutan-1-one: Similar structure but with a propyl group instead of an ethyl group.

    2-amino-1-[(3S)-3-[benzyl(butyl)amino]piperidin-1-yl]-3-methylbutan-1-one: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)17-11-8-12-22(14-17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18?/m0/s1

InChI Key

UXTQGLGKLAISEH-ZENAZSQFSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)C(C(C)C)N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N

Origin of Product

United States

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